molecular formula C8H4F6O3S B181225 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate CAS No. 199188-29-9

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Cat. No.: B181225
CAS No.: 199188-29-9
M. Wt: 294.17 g/mol
InChI Key: MBDZFQGLSLLIIE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is an aryl triflate derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and a trifluoromethanesulfonate (-SO₃CF₃) group. This compound is widely utilized in organic synthesis due to the electron-withdrawing nature of the -CF₃ group, which enhances the leaving-group ability of the triflate moiety, enabling efficient participation in cross-coupling reactions, nucleophilic substitutions, and as a precursor for reactive intermediates like arynes . Its stability under anhydrous conditions and compatibility with transition-metal catalysts make it a valuable reagent in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDZFQGLSLLIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445506
Record name 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199188-29-9
Record name 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Triflation Conditions

The conventional approach involves reacting phenol derivatives with Tf2O in the presence of a base such as triethylamine (TEA) or pyridine. For example, triflation of 2-methoxynaphthalen-1-ol with Tf2O (1.1 equiv) and TEA (3 equiv) in dichloromethane (DCM) at −78°C, followed by gradual warming to room temperature, yielded 95% of the corresponding triflate. However, this method fails for ortho-CF3-substituted phenols due to their diminished reactivity.

Mechanistic Limitations

Competitive experiments revealed that ortho-chlorophenol reacts preferentially with Tf2O over ortho-CF3 phenol, underscoring the latter’s reduced nucleophilicity (Scheme 3 in). Even under forcing conditions (excess Tf2O, prolonged reaction times), ortho-CF3 phenol showed negligible conversion, likely due to steric hindrance and electronic deactivation.

Sulfur Fluoride Exchange (SuFEx) Activation

Two-Chamber Reactor Design

A breakthrough emerged with the SuFEx protocol using N-phenyltrifluoromethanesulfonimide (PhNTf2) and potassium bifluoride (KHF2). In a representative procedure:

  • Chamber A : PhNTf2 (1.5 equiv) and KHF2 generate gaseous trifluoromethanesulfonyl fluoride (CF3SO2F).

  • Chamber B : ortho-CF3 phenol (1 equiv) reacts with CF3SO2F in acetonitrile/water (3:1) at pH 9.0, achieving 93.4% conversion.

Optimization Parameters

ParameterOptimal ValueEffect on Yield
pH9.0Maximizes phenoxide formation
Temperature37°CAccelerates gas diffusion
Reaction Time24–72 hEnsures complete triflation
Fluoride SourceKHF2 (50 equiv)Enhances CF3SO2F generation

This method circumvents the low reactivity of ortho-CF3 phenol by leveraging in situ generation of a gaseous triflating agent.

Silylation-Mediated Triflation

Trimethylsilyl Protection Strategy

A patent describes the synthesis of trimethylsilyl triflate via silylation of trifluoromethanesulfonyl derivatives. Adapting this approach:

  • Silylation : Treat ortho-CF3 phenol with trimethylchlorosilane (TMSCl, 1.1 equiv) in THF to form trimethylsilyl-protected phenol.

  • Triflation : React the silyl ether with Tf2O (1.05 equiv) at 40–50°C, yielding 60–70% ortho-CF3 phenyl triflate after column chromatography.

Advantages Over Direct Methods

  • Silylation mitigates electronic deactivation by converting the phenolic −OH into a better-leaving group (−OTMS).

  • Enables triflation at milder temperatures (40–50°C vs. −78°C).

Base-Enhanced Triflation with Lithium Diisopropylamide (LDA)

Deprotonation Protocol

Strong bases like LDA (2.0 M in THF) deprotonate ortho-CF3 phenol at −78°C, forming a phenoxide intermediate. Subsequent addition of Tf2O (1.1 equiv) and warming to room temperature afforded the triflate in 75–80% yield.

Critical Considerations

  • Solvent : THF stabilizes the phenoxide intermediate.

  • Stoichiometry : Excess LDA (1.1 equiv) ensures complete deprotonation.

  • Workup : Aqueous quenching with NH4Cl followed by DCM extraction minimizes side reactions.

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)Limitations
Direct TriflationTf2O, TEA−78°C → rt, DCM<5Low reactivity
SuFEx ActivationPhNTf2, KHF2, DIPEApH 9.0, 37°C, 24 h93.4Requires specialized reactor
Silylation-TriflationTMSCl, Tf2O40–50°C, THF60–70Two-step process
LDA-MediatedLDA, Tf2O−78°C → rt, THF75–80Sensitive to moisture

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The triflate group serves as an exceptional leaving group, enabling reactions with nucleophiles under mild conditions. In one study, treatment with sodium trifluoromethanesulfinate (CF₃SO₂Na) in acetonitrile at room temperature yielded 2-(trifluoromethyl)phenyl triflone (Ar-SO₂CF₃) in 44% yield after optimization with CsF and tBuOH additives .

Key parameters affecting substitution efficiency:

ConditionYield ImprovementSource
Base: CsF → tBuOH/CsF15% → 50%
Solvent: MeCN → MeCN/H₂O19% → 44%

Transition Metal-Catalyzed Cross-Couplings

The compound participates in nickel-catalyzed reactions due to its stability under catalytic conditions. With [Ni(COD)(dppf)] as a catalyst, it forms stable σ-aryl nickel complexes at room temperature, enabling:

  • Suzuki-Miyaura couplings with aryl boronic acids
  • Buchwald-Hartwig aminations with secondary amines

Reaction outcomes vary with substituents:

Aryl Triflate DerivativeProduct YieldReaction Time
1-Naphthyl triflate85%2 h
4-CF₃-phenyl triflate78%3 h

Aryne Generation and Cycloadditions

When treated with fluoride ions (e.g., KF/18-crown-6), the triflate group is eliminated to generate reactive 2-(trifluoromethyl)aryne intermediates . These undergo:

  • Diels-Alder reactions with 1,3-dienes (72–89% yields)
  • [2+2] cycloadditions with electron-deficient alkenes
  • Tandem annulations with furans to form polycyclic CF₃-substituted compounds

Electrophilic Trifluoromethylation

The -CF₃ group facilitates direct electrophilic transfer to nucleophilic substrates:

SubstrateProduct ClassYieldConditions
ThiolsAr-SCF₃68–92%DBU, −43°C → RT
PhosphinesR₂P-CF₃55–78%MeCN, 12 h
Aromatic aminesN-CF₃ derivatives41–67%1,2-DCE, 60°C

This reactivity profile matches Shreeve-type trifluoromethylation agents .

Solvolysis and Stability

Kinetic studies in ethanol/water mixtures reveal a β-deuterium isotope effect (kH/kD = 2.1), consistent with an E1 elimination mechanism . Comparative hydrolysis rates:

SubstituentRelative Rate (krel)
2-CF₃-phenyl triflate1.00 (reference)
4-NO₂-phenyl triflate3.42
Phenyl triflate0.18

The 2-CF₃ group provides steric protection, reducing accidental hydrolysis during storage .

Scientific Research Applications

Synthetic Applications

The primary applications of 2-(trifluoromethyl)phenyl trifluoromethanesulfonate are in synthetic organic chemistry. The compound serves as an electrophilic reagent in various reactions:

  • Aryl Triflation :
    • It is used to introduce triflate groups into aromatic compounds, enhancing their reactivity for further transformations. This is particularly useful in the synthesis of arylated products which are key intermediates in drug development .
  • Coupling Reactions :
    • The compound can facilitate coupling reactions to form complex organic structures, especially in the synthesis of pharmaceuticals. For example, it has been employed in the formation of aryl triflones through reactions with benzynes .
  • Asymmetric Synthesis :
    • It acts as an arylating agent in asymmetric α-arylation reactions, allowing for the formation of chiral centers in various organic compounds .
  • Synthesis of Multifunctional Compounds :
    • The compound is involved in synthesizing multifunctional aryl(trifloxyalkenyl)iodonium triflate salts, which have applications in photochemistry and material sciences .

Case Study 1: Aryl Triflation Reactions

Research has demonstrated that this compound can be effectively utilized to generate aryl triflones from symmetrical and unsymmetrical benzynes. The reaction conditions were optimized to achieve moderate to good yields, showcasing its utility in accessing diverse aryl compounds .

Reaction TypeConditionsYield
Aryl TriflationCsF, tBuOH, MeCN44%
Benzynes to Aryl TriflonesHeating at 40°CUp to 50%

Case Study 2: Synthesis of Multifunctional Iodonium Salts

Another study focused on using this compound for the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts. The optimized conditions provided high yields and demonstrated the compound's effectiveness as a triflation agent .

Compound SynthesizedYield (%)Key Features
Aryl(trifloxyalkenyl)iodonium triflate>70%Useful for photochemical applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the trifluoromethyl group can enhance the compound’s reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(trifluoromethyl)phenyl trifluoromethanesulfonate with structurally related aryl and alkyl triflates, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Stability

Compound Name Substituent(s) Electronic Effect Steric Effect Key Reactivity Traits
2-(Trifluoromethyl)phenyl triflate -CF₃ (ortho) Strong electron-withdrawing Moderate ortho hindrance High electrophilicity; efficient in SNAr and cross-coupling reactions .
2-Chlorophenyl triflate -Cl (ortho) Moderate electron-withdrawing Low Less reactive than CF₃ analogs; used in milder substitution conditions .
2-Methylphenyl triflate -CH₃ (ortho) Electron-donating High ortho hindrance Limited use due to poor leaving-group activation; prone to steric inhibition .
4-Methylphenyl triflate -CH₃ (para) Electron-donating Low Better leaving-group ability than ortho-CH₃ analogs but less than -CF₃ derivatives .
2-(Trimethylsilyl)phenyl triflate -Si(CH₃)₃ (ortho) Mild electron-donating High ortho hindrance Primarily used as a benzyne precursor via fluoride-induced elimination .
2-(tert-Butyl)phenyl triflate -C(CH₃)₃ (ortho) Electron-donating Extreme hindrance Limited synthetic utility due to steric bulk .

Critical Analysis of Substituent Impact

  • Electron-Withdrawing Groups (-CF₃, -Cl) : Enhance triflate leaving-group ability, facilitating reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling. The -CF₃ group’s stronger electron withdrawal compared to -Cl results in higher reactivity .
  • Electron-Donating Groups (-CH₃, -Si(CH₃)₃) : Reduce triflate reactivity but enable unique pathways. For example, -Si(CH₃)₃ allows benzyne generation via fluoride activation .
  • Steric Effects : Ortho-substituted analogs (e.g., -CH₃, -C(CH₃)₃) exhibit reduced reactivity in planar transition states due to steric hindrance, limiting their utility in coupling reactions .

Biological Activity

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, also known as a triflate, is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group (CF3-CF_3) and a trifluoromethanesulfonate group (SO2CF3-SO_2CF_3). These groups enhance the compound's electrophilic nature, making it a valuable reagent in organic synthesis and a candidate for biological activity studies.

The biological activity of this compound primarily arises from its ability to act as an electrophile in various chemical reactions. The triflate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property enables the compound to interact with biological molecules, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms

  • Electrophilic Attack : The compound can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that may alter protein activity.
  • Substitution Reactions : It can participate in substitution reactions with various nucleophiles, which may include amino acids or other biomolecules.

Enzyme Inhibition

The electrophilic nature of this compound suggests potential as an enzyme inhibitor. Compounds containing the triflate moiety have been explored for their ability to inhibit enzymes involved in critical biological pathways. For example, some studies suggest that triflate-containing compounds can modulate enzyme activity by covalently modifying active site residues .

Research Findings and Case Studies

Several studies have explored the properties and applications of this compound and related compounds. Below is a summary of notable findings:

StudyFindings
Synthesis and Reactivity Demonstrated that this compound can undergo nucleophilic substitution reactions with various amines, leading to new derivatives with potential biological activity.
Anticancer Activity Analogous compounds showed inhibition of cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Enzyme Interaction Investigated the interaction of similar triflate compounds with serine proteases, indicating potential for drug development targeting these enzymes .

Q & A

Q. Methodological Insight :

  • Typical Protocol : React this compound (1.0 equiv) with CsF (2.0 equiv) in anhydrous THF at 0°C to room temperature. Monitor via 19F^{19}\text{F} NMR for triflate elimination (~30–60 min).
  • Key Consideration : Use rigorously dry solvents to prevent competing hydrolysis pathways.

Basic: How is this compound synthesized, and what purity criteria are critical?

The compound is typically synthesized via silylation of 2-(trifluoromethyl)phenol followed by sulfonation with trifluoromethanesulfonic anhydride. Evidence from analogous syntheses (e.g., 3-hydroxy-2-(trimethylsilyl)phenyl derivatives) indicates yields >80% when reactions are performed under inert atmospheres . Purity (>93% by GC) is essential to minimize side reactions; residual phenols or moisture can deactivate the triflate group.

Q. Methodological Insight :

  • Step 1 : Protect the phenolic -OH group with a trimethylsilyl (TMS) moiety using TMSCl and Et3_3N.
  • Step 2 : React with triflic anhydride (Tf2_2O) at −78°C to room temperature.
  • Purification : Column chromatography (hexane/EtOAc) or distillation under reduced pressure.

Advanced: How do competing reaction pathways (e.g., hydrolysis vs. aryne formation) impact experimental design?

Competing hydrolysis of the triflate group can occur in protic solvents or under humid conditions, reducing aryne yields. Data from domino aryne precursors (e.g., 2-(trimethylsilyl)phenyl triflates) show that hydrolysis rates increase with water content >50 ppm .

Q. Methodological Insight :

  • Mitigation Strategies :
    • Use anhydrous solvents (e.g., THF, toluene) dried over molecular sieves.
    • Perform reactions under nitrogen/argon.
    • Pre-treat substrates with scavengers like activated 4Å MS.
  • Monitoring : Track hydrolysis via 19F^{19}\text{F} NMR (triflate signal at δ −75 to −78 ppm).

Advanced: What are the challenges in characterizing intermediates derived from this compound?

Intermediates such as arynes or transient σ-complexes are highly reactive and difficult to isolate. Researchers rely on trapping agents (e.g., furans, tetrazines) or in situ spectroscopic methods. For example, 13C^{13}\text{C} NMR in deuterated THF can capture aryne signals at δ 140–160 ppm .

Q. Methodological Insight :

  • Trapping Protocol : Add 2,5-dimethylfuran (5.0 equiv) to the reaction mixture to form stable Diels-Alder adducts.
  • Analytical Validation : Confirm adduct structures via HRMS and 1H^1\text{H}/13C^{13}\text{C} NMR.

Advanced: How do substituent effects (e.g., trifluoromethyl vs. methyl) influence reactivity in cross-coupling reactions?

The trifluoromethyl group increases electrophilicity and stabilizes negative charge buildup during transition states, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. Comparative studies with methyl-substituted analogs show 2–3× faster reaction rates for the trifluoromethyl derivative .

Q. Methodological Insight :

  • Case Study : Suzuki coupling with aryl boronic acids:
    • Catalyst: Pd(PPh3_3)4_4 (5 mol%).
    • Base: K2_2CO3_3 (2.0 equiv) in dioxane/H2_2O (4:1).
    • Yield: 75–90% for trifluoromethyl vs. 40–60% for methyl derivatives.

Advanced: What strategies resolve contradictions in reported antimicrobial activity of derivatives?

Derivatives like 2-((3-fluorophenyl)(triflyloxy)-iodanyl)phenyl triflate show variable MIC values against pathogens (e.g., 4 μg·mL1^{-1} for S. aureus vs. 16 μg·mL1^{-1} for E. coli). Contradictions arise from substituent positioning and assay conditions .

Q. Methodological Insight :

  • Standardization : Use CLSI guidelines for MIC assays.
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., -NO2_2) at the para position to enhance membrane penetration.

Advanced: How to address hygroscopicity and storage instability?

The compound is hygroscopic due to the triflate group’s electrophilicity. Evidence from silylated analogs suggests storage at −20°C under argon with desiccants (e.g., silica gel) extends shelf life >6 months .

Q. Methodological Insight :

  • Storage Protocol : Aliquot into flame-sealed ampoules under argon.
  • Stability Test : Periodically analyze via 19F^{19}\text{F} NMR for hydrolysis (<5% degradation over 3 months).

Advanced: What analytical techniques are critical for quantifying trace impurities?

GC-MS (for volatile byproducts) and 19F^{19}\text{F} NMR (for triflate hydrolysis) are essential. For example, residual 2-(trifluoromethyl)phenol can be quantified via GC-MS (RT ~8.2 min) with a detection limit of 0.1% .

Q. Methodological Insight :

  • GC-MS Parameters :
    • Column: DB-5MS (30 m × 0.25 mm).
    • Oven: 50°C (2 min) → 10°C/min → 280°C (5 min).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Reactant of Route 2
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2-(Trifluoromethyl)phenyl trifluoromethanesulfonate

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